5-AMINO-2'-DEOXYURIDINE FREE BASE

DNA polymerase Interference footprinting Protein-DNA interactions

5-Amino-2'-deoxyuridine (5-amino-dU, CAS 5536-30-1) is a synthetic pyrimidine nucleoside analogue of thymidine in which the C5 methyl group is replaced by an amino (–NH₂) substituent. This single-atom replacement converts the hydrophobic thymidine major-groove face into a hydrogen-bond donor/acceptor interface, enabling the compound to function as a purine mimic capable of forming Hoogsteen hydrogen bonds from both the Watson-Crick and Hoogsteen faces of the base.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
Cat. No. B8504074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-AMINO-2'-DEOXYURIDINE FREE BASE
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O
InChIInChI=1S/C9H13N3O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3,10H2,(H,11,15,16)
InChIKeyOZMVAFPILSPXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2'-deoxyuridine Free Base: A C5-Amino-Modified Thymidine Analogue for Orientation-Controlled DNA Recognition and High-Resolution Footprinting


5-Amino-2'-deoxyuridine (5-amino-dU, CAS 5536-30-1) is a synthetic pyrimidine nucleoside analogue of thymidine in which the C5 methyl group is replaced by an amino (–NH₂) substituent [1]. This single-atom replacement converts the hydrophobic thymidine major-groove face into a hydrogen-bond donor/acceptor interface, enabling the compound to function as a purine mimic capable of forming Hoogsteen hydrogen bonds from both the Watson-Crick and Hoogsteen faces of the base [2]. The compound serves as a substrate for Taq DNA polymerase in its 5′-triphosphate form, permitting enzymatic incorporation into DNA [3]. It is supplied as a free base and is a critical building block for triplex-forming oligonucleotides, interference footprinting probes, G-quadruplex stabilisation studies, and modified aptamer libraries.

Why 5-Amino-2'-deoxyuridine Cannot Be Replaced by 5-Hydroxy-dU, 5-Bromo-dU, or Unmodified Thymidine in Critical Workflows


In-class 5-substituted-2′-deoxyuridine analogues are not functionally interchangeable because the C5 substituent directly governs three orthogonal properties: (i) enzymatic incorporation efficiency by DNA polymerases, (ii) the hydrogen-bonding topology available for higher-order nucleic acid structures (triplexes and quadruplexes), and (iii) recognition by thymidine kinase isozymes [1]. For instance, 5-hydroxy-dU produces equivalent interference footprinting patterns to 5-amino-dU but is incorporated less readily during PCR, creating a practical throughput bottleneck [2]. 5-Bromo-dU and thymidine form tetrads with fewer hydrogen bonds in G-quadruplex contexts, yielding lower structural stabilisation than the 8-hydrogen-bond U(NH₂)-tetrad [3]. Thymidine lacks the Hoogsteen-face hydrogen-bonding capacity required to serve as a central-strand universal recogniser in DNA triplexes [4]. Selecting the wrong C5 analogue therefore risks failed triplex formation, reduced polymerase processivity, or loss of isozyme-specific TK discrimination, each of which is supported by the quantitative evidence below.

Quantitative Differentiation Evidence: 5-Amino-2'-deoxyuridine Free Base Versus Closest Analogs


Superior Taq DNA Polymerase Incorporation Efficiency of 5-Amino-dUTP Versus 5-Hydroxy-dUTP in Interference Footprinting

In a direct side-by-side comparison under identical PCR conditions, 5-amino-dU 5′-triphosphate was incorporated more readily into DNA by Taq DNA polymerase than the previously described analogue 5-hydroxy-dU 5′-triphosphate, while both produced comparable interference footprinting quality on the Ada protein/ada promoter complex [1]. The study explicitly reports that 'the former is incorporated more readily into DNA during enzymatic polymerization' [1]. This establishes 5-amino-dU as the preferred thymidine analogue for high-resolution TDI (template-directed interference) footprinting where efficient enzymatic incorporation is rate-limiting.

DNA polymerase Interference footprinting Protein-DNA interactions

DNA Triplex Thermal Stability: 5-Amino-dU Increases Tm by +6.0 to +6.5 °C Versus Thymidine Controls Under Standard Conditions

UV thermal denaturation experiments demonstrated that replacing thymidine (T) with 5-amino-dU (U#) in the central strand of DNA triplexes consistently elevates triplex melting temperatures [1]. At pH 5.8 in 100 mM sodium cacodylate, 20 mM MgCl₂, 1 M NaCl, the parallel triplex Cp*U#:A exhibited Tm = 26 °C versus Cp*T:A at Tm = 20 °C (ΔTm = +6 °C). The parallel triplex Tp*U#:A showed Tm = 26 °C versus Tp*T:A at Tm = 19.5 °C (ΔTm = +6.5 °C). Strikingly, the antiparallel triplex Tap*U#:A formed with Tm = 36 °C, whereas the corresponding Tap*T:A control yielded no detectable triplex under identical conditions [1]. This represents a qualitative gain (triplex formation vs. none) in addition to the quantitative ΔTm enhancement.

DNA triplex Thermal stability Universal base recognition

G-Quadruplex Stabilisation: 5-Amino-dU Forms an 8-Hydrogen-Bond Tetrad Outperforming 5-Bromo-dU and Thymidine Tetrads

A comparative biophysical study of 7-mer oligonucleotides TGGU(NH₂)GGT (AM, U-NH₂ = 5-amino-dU), TGGU(Br)GGT (BR, U-Br = 5-bromo-dU), and TGGTGGT (TH, T = thymidine) demonstrated that all three form tetramolecular parallel G-quadruplexes, but only AM generates a novel U(NH₂)-tetrad characterised by eight inter-base hydrogen bonds [1]. The U(Br)-tetrad and T-tetrad, in contrast, contain fewer stabilising hydrogen bonds. CD, NMR, gel electrophoresis, and molecular modelling data collectively confirm that the U(NH₂)-tetrad stabilises the G-quadruplex structure more efficiently than both the U(Br)- and T-tetrads [1]. This 8-H-bond architecture is unique among pyrimidine-based tetrads reported to date.

G-quadruplex Pyrimidine tetrad Structural biology

Mitochondrial Thymidine Kinase Isozyme Selectivity: 5-Amino-dU Shows 26-Fold M-TK Over C-TK Differential Affinity

In a systematic screen of thymidine derivatives against purified rat mitochondrial (M-TK, pI 5.1) and cytoplasmic (C-TK, pI 7.5) thymidine kinase isozymes, 5-amino-2'-deoxyuridine exhibited a relative affinity of 11% for M-TK (vs. thymidine = 100%) and a differential affinity ratio of 26 (M-TK vs. C-TK) [1]. This makes it one of the most M-TK-selective inhibitors among eight classes of thymidine derivatives tested. In contrast, 5′-amino-5′-deoxy-TdR showed the opposite selectivity (relative affinity for C-TK = 67%; differential affinity >25 for C-TK) [1]. The C5-NH₂ substitution thus confers a distinct isozyme discrimination profile not shared by other 5-substituted or 5′-modified deoxyuridines in the panel.

Thymidine kinase Isozyme selectivity Nucleoside analogue pharmacology

C5-Amino Substitution Alters Base-Pairing Association Constant and Carbonyl Acceptor Strength Relative to Thymidine

A comparative ¹H and ¹³C NMR study of 5-methyl-2′-deoxyuridine (dT) and 5-amino-2′-deoxyuridine (dU-NH₂) paired with 2′-deoxyadenosine (dA) as 3′,5′-di-t-butyldimethylsilyl derivatives in chloroform-d revealed three C5-substituent-dependent differences [1]: (i) decreased association (lower Ka) for dU-NH₂:dA compared to dT:dA; (ii) increased receptor strength of the C2 carbonyl relative to the C4 carbonyl; and (iii) a lower coalescence temperature for the 6-amino protons of dA when complexed with dU-NH₂ versus dT. These findings demonstrate that the 5-NH₂ group electronically redistributes hydrogen-bond acceptor strength between the two pyrimidine carbonyls, creating an altered Watson-Crick pairing geometry that underlies the compound's purine-mimic behaviour in triplex contexts [1].

Base pairing NMR spectroscopy Hydrogen bonding

Cost-Effective Synthesis: 5-Amino-2'-deoxyuridine Achieves 95% Yield Versus Multi-Step Routes for Competing C5-Modified dU Analogues

According to a Harvard University technology disclosure, the synthesis of 5-amino-2'-deoxyuridine proceeds via a 'simple and efficient mechanism' that generates 95% yield and is described as cost-effective [1]. While direct comparative yield data for other C5-modified 2′-deoxyuridines synthesised under identical conditions are not publicly collated, the reported 95% yield represents a benchmark for this compound class. The high-yield, scalable synthesis supports its adoption as a drug discovery platform building block for generating fluorescently labelled nucleic acid probes used in PCR-based genomic assays, microarray technologies, and DNA-binding agent screening [1]. This synthesis efficiency translates into favourable procurement economics relative to analogues requiring lengthier synthetic sequences or lower-yielding C5-functionalisation steps.

Nucleoside synthesis Cost-effectiveness Drug discovery platform

Procurement-Relevant Application Scenarios for 5-Amino-2'-deoxyuridine Free Base


High-Resolution Template-Directed Interference (TDI) Footprinting of Protein-DNA Complexes

5-Amino-dU 5′-triphosphate is the preferred nucleotide analogue for TDI footprinting, as it matches the interference resolution of 5-hydroxy-dU while offering superior Taq polymerase incorporation efficiency [1]. This makes it the reagent of choice for laboratories mapping protein-DNA contacts at single-nucleotide resolution, including transcription factor binding site characterisation and chromatin remodelling complex footprinting. The free base form enables users to perform in-house phosphorylation to the triphosphate or direct incorporation into oligonucleotides via phosphoramidite chemistry, depending on the experimental design.

DNA Triplex-Forming Oligonucleotide (TFO) Engineering with Universal Central-Strand Recognition

When placed in the central strand of a DNA triplex, 5-amino-dU recognises all four natural bases (A, G, C, T) in the third strand with orientation-dependent selectivity — a property unmatched by thymidine or any other single natural nucleotide [1]. Triplexes containing 5-amino-dU exhibit ΔTm enhancements of +6.0 to +6.5 °C and can form antiparallel triplexes where thymidine controls fail entirely [1]. This enables TFO design targeting unrestricted DNA sequences for antigene therapeutic development, triplex-based diagnostics, and sequence-specific DNA capture applications.

Stabilised G-Quadruplex Scaffolds for Aptamer and Nanotechnology Platforms

The 8-hydrogen-bond U(NH₂)-tetrad formed by 5-amino-dU provides superior stabilisation of tetramolecular parallel G-quadruplexes compared to 5-bromo-dU and thymidine tetrads [1]. This enhanced stability is directly exploitable in G-quadruplex-based aptamer selections (SELEX), where modified libraries containing 5-amino-dU can yield aptamers with improved thermal resilience, longer shelf-life, and better performance in potassium-rich physiological buffers. The free base serves as the precursor for converting to the phosphoramidite required for solid-phase oligonucleotide synthesis of modified G-quadruplex libraries.

Mitochondrial Thymidine Kinase Isozyme Discrimination in Nucleotide Metabolism Studies

5-Amino-2'-deoxyuridine exhibits a 26-fold preference for mitochondrial thymidine kinase (M-TK) over cytoplasmic TK [1], providing a selective chemical probe for dissecting mitochondrial vs. cytoplasmic nucleotide salvage pathway contributions. This differential is relevant for laboratories investigating mitochondrial nucleotide metabolism, prodrug activation mechanisms dependent on TK isozymes, or screening for mitochondrial toxicity liabilities in nucleoside analogue drug candidates. The free base form allows flexible formulation for cell-based uptake and phosphorylation studies.

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